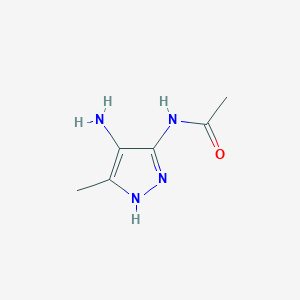

N-(4-Amino-5-methyl-1H-pyrazol-3-yl)acetamide

Description

Properties

IUPAC Name |

N-(4-amino-5-methyl-1H-pyrazol-3-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O/c1-3-5(7)6(10-9-3)8-4(2)11/h7H2,1-2H3,(H2,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQOPONZERPHYFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)NC(=O)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201253600 | |

| Record name | N-(4-Amino-5-methyl-1H-pyrazol-3-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201253600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199340-95-9 | |

| Record name | N-(4-Amino-5-methyl-1H-pyrazol-3-yl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=199340-95-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Amino-5-methyl-1H-pyrazol-3-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201253600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Amino-5-methyl-1H-pyrazol-3-yl)acetamide typically involves the reaction of 4-amino-5-methyl-1H-pyrazole with acetic anhydride or acetyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the temperature maintained between 0°C and 25°C to ensure optimal yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled temperature and pressure conditions. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

N-(4-Amino-5-methyl-1H-pyrazol-3-yl)acetamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The acetamide group can be substituted with other functional groups such as halides or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Halogenating agents like thionyl chloride or alkylating agents like methyl iodide are employed.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Amines.

Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antifungal Activity

Research has demonstrated that derivatives of pyrazole compounds, including N-(4-Amino-5-methyl-1H-pyrazol-3-yl)acetamide, exhibit promising antifungal properties. A study highlighted the synthesis of several pyrazole derivatives that were tested against various Candida species. Some compounds showed greater efficacy than fluconazole, particularly against Candida albicans and Rhodotorula mucilaginosa, with minimum inhibitory concentration (MIC) values as low as 25 µg/mL .

1.2 Antibacterial Properties

Coordination complexes formed from pyrazole-acetamide compounds have also been investigated for their antibacterial effects. Research indicates that these complexes can enhance antibacterial activity through improved hydrogen bonding interactions, leading to more effective self-assembly processes .

1.3 Anti-inflammatory Potential

The anti-inflammatory properties of pyrazole derivatives are being explored due to their ability to inhibit cyclooxygenase (COX) enzymes. This inhibition is crucial for developing new anti-inflammatory drugs that can mitigate conditions such as arthritis and other inflammatory diseases.

Material Science Applications

2.1 Synthesis of Coordination Complexes

this compound is utilized in the synthesis of coordination complexes with transition metals, which are significant in catalysis and materials science. These complexes can exhibit unique electronic properties and stability, making them suitable for various applications, including sensors and catalysts.

2.2 Polymerization Initiators

The compound has been explored as a potential initiator for polymerization reactions, particularly in the synthesis of novel polymers with tailored properties for specific applications in coatings and adhesives.

Case Studies

Mechanism of Action

The mechanism of action of N-(4-Amino-5-methyl-1H-pyrazol-3-yl)acetamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. In the case of receptor interaction, the compound can act as an agonist or antagonist, modulating the receptor’s signaling pathways .

Comparison with Similar Compounds

Structural and Functional Differences

- Electron-withdrawing groups (e.g., cyano in ’s compound) increase reactivity toward nucleophilic attack, whereas the amino group in the target compound may act as a hydrogen-bond donor .

Synthetic Pathways :

- Physicochemical Properties: The amino group in the target compound likely increases melting point compared to non-polar derivatives (e.g., compound 15), though direct data are lacking .

Biological Activity

N-(4-Amino-5-methyl-1H-pyrazol-3-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrazole ring substituted with an amino group and an acetamide moiety. Its structure allows for various chemical reactions, including oxidation, reduction, and substitution, which can lead to the synthesis of more complex derivatives with enhanced biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors:

- Enzyme Inhibition : The compound can inhibit enzyme activity by binding to the active or allosteric sites, preventing substrate binding and catalytic activity. This mechanism is crucial for its potential use as an anti-inflammatory or anticancer agent.

- Receptor Modulation : It may act as an agonist or antagonist at various receptors, modulating signaling pathways that are pivotal in disease processes.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown its effectiveness against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values suggest that it is comparable to established antibiotics like chloramphenicol .

Anticancer Properties

The compound has been investigated for its anticancer potential. Studies have demonstrated that it can inhibit cell proliferation in various cancer cell lines, including glioblastoma (U87MG cells). The mechanism involves inducing apoptosis and disrupting cell cycle progression. Structure-activity relationship (SAR) analyses indicate that modifications to the pyrazole ring can enhance its cytotoxic effects .

Anti-inflammatory Effects

This compound has been explored for its anti-inflammatory properties. It appears to inhibit key inflammatory pathways, potentially through the modulation of cytokine release and inhibition of pro-inflammatory enzymes. This makes it a candidate for treating conditions characterized by chronic inflammation .

Case Studies and Research Findings

Several studies have contributed to understanding the biological activities of this compound:

Q & A

Q. What synthetic methodologies are effective for preparing N-(4-Amino-5-methyl-1H-pyrazol-3-yl)acetamide and its derivatives?

A common approach involves N-acetylation of 3-aminopyrazole precursors using acetyl chloride in acetonitrile with K₂CO₃ as a base. Reaction conditions (e.g., reflux duration, solvent system) significantly influence yields. For example, substituents on the pyrazole ring (e.g., 4-fluorophenyl or 4-chlorophenyl) can yield derivatives with 56–99% efficiency, depending on steric and electronic effects .

Q. How can the structure of this compound be confirmed post-synthesis?

Structural validation typically employs ¹H NMR to identify key signals (e.g., NH at δ 10–12 ppm, COCH₃ at δ 2.0–2.2 ppm). IR spectroscopy confirms the amide C=O stretch (~1650–1700 cm⁻¹). LC-MS and elemental analysis further verify purity and molecular weight .

Q. What experimental strategies optimize solubility for biological assays?

Solubility screening in DMSO, PBS, or ethanol is standard. Adjusting pH or using surfactants (e.g., Tween-80) can enhance aqueous solubility. LogP calculations (via HPLC or software like ChemDraw) guide solvent selection .

Advanced Research Questions

Q. How do substituents on the pyrazole ring influence biological activity?

Substituents alter electronic and steric profiles, impacting target binding. For instance, electron-withdrawing groups (e.g., Cl, F) may enhance metabolic stability. Computational tools like molecular docking (AutoDock Vina) and PASS software predict interactions with biological targets (e.g., enzymes, receptors) and prioritize derivatives for synthesis .

Q. What computational approaches predict the compound’s pharmacokinetic properties?

ADMET prediction tools (e.g., SwissADME, pkCSM) assess absorption, metabolism, and toxicity. Molecular dynamics simulations (GROMACS) model binding stability with targets, while QSAR models correlate structural features with activity .

Q. How can crystallographic data resolve contradictions in structural studies?

Single-crystal X-ray diffraction with SHELXL refines bond lengths, angles, and hydrogen-bonding networks. For twinned or low-resolution data, SHELXPRO and Olex2 aid in phase determination and model validation .

Q. What strategies address low yields in multi-step syntheses of pyrazole-acetamide hybrids?

Optimize reaction intermediates via protecting group strategies (e.g., Boc for amines). Monitor reaction progress with TLC or HPLC. Catalytic methods (e.g., Pd-mediated cross-coupling) improve efficiency in aryl substitutions .

Q. How do tautomeric forms of the pyrazole ring affect reactivity?

Tautomerism (1H vs. 2H pyrazole) alters nucleophilic sites. NMR (¹³C, DEPT) and X-ray crystallography identify dominant tautomers. Solvent polarity and temperature also influence tautomeric equilibrium, impacting reaction pathways .

Data Analysis and Contradiction Resolution

Q. How to reconcile discrepancies in reported biological activity across studies?

Validate assay conditions (e.g., cell line specificity, concentration ranges). Use orthogonal assays (e.g., enzymatic vs. cell-based) to confirm activity. Meta-analyses of IC₅₀ values and structural analogs clarify structure-activity relationships .

Q. What causes variability in crystallographic refinement metrics (e.g., R-factors)?

High disorder, twinning, or poor data resolution increase R-values. SHELXL’s TWIN command and HKLF 5 format handle twinned data. Iterative refinement with anisotropic displacement parameters improves model accuracy .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.